HIV-1 Reverse Transcriptase Binding Affinity: N4-Methyl-AzddCyd Triphosphate Displays 230 nM Kd for Wild-Type RT with Complete Loss of Affinity (>60,000 nM) Against M184V Mutant
The triphosphate metabolite of 3'-azido-2',3'-dideoxy-N4-methylcytidine (CAS 115913-78-5) binds to wild-type HIV-1 reverse transcriptase with a Kd of 230 nM, as measured by L-3'-azido-NTP incorporation into nascent DNA [1]. When tested against the M184V mutant RT—a clinically prevalent resistance mutation conferring high-level resistance to 2',3'-dideoxycytidine (ddC) and lamivudine (3TC)—binding affinity is >60,000 nM, representing a greater than 260-fold loss in affinity [1]. This extreme susceptibility to M184V contrasts with AZT-triphosphate, which retains substantial activity against M184V HIV-1, and with the 5-methyl analog AzddMeCyd (CS-92), whose EC50 of 9 nM in HIV-1-infected PBM cells suggests a distinct resistance profile. This differential sensitivity constitutes the most quantitatively defined discriminatory feature available for this compound.
| Evidence Dimension | Binding affinity (Kd) to HIV-1 RT wild-type vs. M184V mutant |
|---|---|
| Target Compound Data | Kd = 230 nM (wild-type HIV-1 RT); Kd > 60,000 nM (M184V mutant RT) |
| Comparator Or Baseline | Wild-type vs. M184V mutant direct comparison within the same assay system |
| Quantified Difference | Fold-change in Kd (M184V/wild-type) > 260-fold |
| Conditions | Assay: L-3'-azido-NTP incorporation into nascent DNA; recombinant HIV-1 RT; data curated by ChEMBL (CHEMBL1830935) |
Why This Matters
This extreme M184V-dependent affinity loss defines a unique resistance liability that distinguishes this compound from AZT and AzddMeCyd, guiding its appropriate use as a probe for RT mutation-dependent nucleoside analog discrimination in mechanistic studies.
- [1] BindingDB. Entry BDBM50484279 (CHEMBL1830935). Kd: 230 nM (wild-type HIV-1 RT); Kd >60,000 nM (M184V mutant RT). Assay: L-3'-azido-NTP incorporation in nascent DNA. Accessed May 2026. View Source
